
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The starting materials often include purine derivatives and tetrahydropyran intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the purine base.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the purine ring can lead to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Provides insights into the behavior of purine derivatives.
Biology
Enzyme inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Biomolecular interactions: Studied for its interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents for diseases such as cancer and viral infections.
Diagnostic tools: Used in the design of probes for detecting specific biomolecules.
Industry
Chemical manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors and biocatalysts.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition. The purine base can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a hydroxyl group instead of a thiol group.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a thiol group.
Uniqueness
The presence of the thiol group in (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol imparts unique chemical reactivity, making it a valuable compound for specific applications such as enzyme inhibition and the formation of disulfide bonds.
Propriétés
Formule moléculaire |
C10H12N4O4S |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6+,7-,10-/m1/s1 |
Clé InChI |
BPIINOQXEGAJIX-GAWUUDPSSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
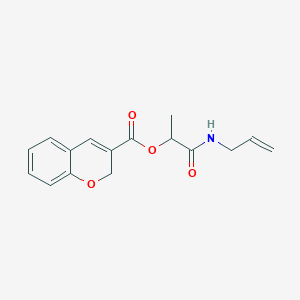

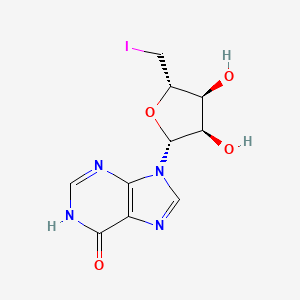

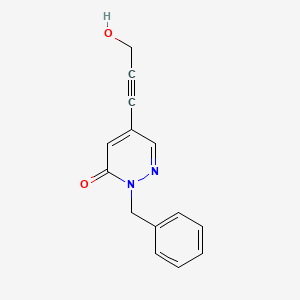
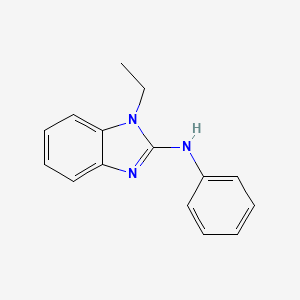
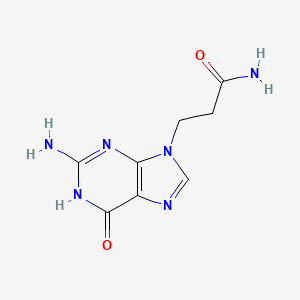
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)


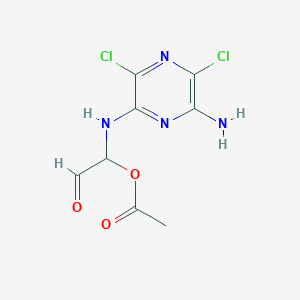
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
